molecular formula C16H15FN2O3 B4032637 N-(4-fluoro-2-nitrophenyl)-4-phenylbutanamide

N-(4-fluoro-2-nitrophenyl)-4-phenylbutanamide

Cat. No.: B4032637
M. Wt: 302.30 g/mol
InChI Key: DOGOHRAZQDFKDX-UHFFFAOYSA-N
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Description

N-(4-fluoro-2-nitrophenyl)-4-phenylbutanamide: is an organic compound that features a fluoro and nitro group on a phenyl ring, attached to a butanamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluoro-2-nitrophenyl)-4-phenylbutanamide typically involves the reaction of 4-fluoro-2-nitroaniline with 4-phenylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in N-(4-fluoro-2-nitrophenyl)-4-phenylbutanamide can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

    Oxidation: The phenyl ring can be oxidized under harsh conditions to introduce additional functional groups.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Amines, thiols, sodium hydride.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products:

    Reduction: N-(4-amino-2-nitrophenyl)-4-phenylbutanamide.

    Substitution: N-(4-substituted-2-nitrophenyl)-4-phenylbutanamide.

    Oxidation: Various oxidized derivatives depending on the conditions used.

Scientific Research Applications

Chemistry: N-(4-fluoro-2-nitrophenyl)-4-phenylbutanamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis .

Biology: In biological research, this compound can be used to study the effects of fluoro and nitro groups on biological activity. It may serve as a model compound in drug design and development.

Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s structure suggests it could be modified to enhance its biological activity and selectivity.

Industry: In the industrial sector, this compound can be used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-fluoro-2-nitrophenyl)-4-phenylbutanamide depends on its interaction with molecular targets. The fluoro and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzymes or receptors, modulation of signal transduction pathways, and alteration of cellular processes.

Comparison with Similar Compounds

  • 4-fluoro-2-nitroaniline
  • 4-fluoro-2-nitrophenyl isocyanate
  • 4-(4-fluoro-2-nitrophenoxy)phenylboronic acid

Comparison: N-(4-fluoro-2-nitrophenyl)-4-phenylbutanamide is unique due to its butanamide structure, which differentiates it from other similar compounds that may only contain the fluoro and nitro groups on a phenyl ring

Properties

IUPAC Name

N-(4-fluoro-2-nitrophenyl)-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O3/c17-13-9-10-14(15(11-13)19(21)22)18-16(20)8-4-7-12-5-2-1-3-6-12/h1-3,5-6,9-11H,4,7-8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOGOHRAZQDFKDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=C(C=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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